molecular formula C19H24O5 B1206537 Arnicolid D CAS No. 34532-68-8

Arnicolid D

Katalognummer: B1206537
CAS-Nummer: 34532-68-8
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: NZESEVTYUVXOTC-APDQSUQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arnicolide D is a potent sesquiterpene lactone derived from the herb Centipeda minima. This compound has garnered significant attention due to its promising anticancer properties. It has demonstrated efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1. Osteosarcoma Treatment
Arnicolide D has shown significant anticancer activity against osteosarcoma, a prevalent form of primary malignant bone cancer. In vitro studies revealed that treatment with Arnicolide D resulted in reduced cell viability and proliferation, alongside the induction of apoptosis and cell cycle arrest in the G2/M phase. The compound was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

2. Triple-Negative Breast Cancer (TNBC)
In studies involving triple-negative breast cancer, Arnicolide D significantly decreased cell viability and induced G2/M cell cycle arrest and apoptosis in TNBC cell lines. In vivo experiments demonstrated that oral administration of Arnicolide D led to a notable reduction in tumor weights without significant side effects. The compound's mechanism involves the suppression of Akt/mTOR and STAT3 signaling pathways .

3. Hepatocellular Carcinoma
Research indicates that Arnicolide D induces endoplasmic reticulum (ER) stress-mediated oncosis in hepatocellular carcinoma cells. This process is characterized by cellular swelling and increased membrane permeability, leading to a non-apoptotic form of cell death. The activation of the PERK-eIF2α-ATF4-CHOP pathway was identified as a critical factor in this mechanism .

Data Summary

Cancer Type Effect of Arnicolide D Mechanism References
OsteosarcomaReduced cell viability; induced apoptosisInhibition of PI3K/Akt/mTOR pathway
Triple-Negative Breast CancerDecreased cell viability; reduced tumor weightSuppression of Akt/mTOR and STAT3 pathways
Hepatocellular CarcinomaInduced oncosis; increased membrane permeabilityActivation of PERK-eIF2α-ATF4-CHOP pathway

Case Studies

Several studies have documented the efficacy of Arnicolide D across different cancer types:

  • Osteosarcoma Cell Lines (MG63 and U2OS) : Demonstrated significant anti-proliferative effects with detailed mechanistic insights into apoptosis induction.
  • MDA-MB-231 and MDA-MB-468 TNBC Models : Showed promising results with both in vitro assays and in vivo xenograft models indicating potential for clinical application.
  • Hepatocellular Carcinoma Studies : Highlighted novel mechanisms involving ER stress, suggesting broader implications for treatment strategies targeting this pathway.

Wirkmechanismus

Arnicolide D is a potent sesquiterpene lactone isolated from Centipeda minima, a medicinal herb used in various parts of Asia . It has emerged as a promising anticancer candidate, demonstrating significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Target of Action

Arnicolide D’s primary targets include key signaling pathways such as PI3K/AKT/mTOR and STAT3 . These pathways play crucial roles in cell survival mechanisms, and their dysregulation is often associated with cancer .

Mode of Action

Arnicolide D modulates the cell cycle, activates the caspase signaling pathway, and inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways . It downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulates cleaved PARP, cleaved caspase 9, and Bax .

Biochemical Pathways

Arnicolide D affects multiple biochemical pathways. It induces cell cycle arrest at G2/M phase, leading to a halt in cell division . It also triggers apoptosis, a form of programmed cell death, by activating the caspase signaling pathway . Furthermore, it inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

This suggests that Arnicolide D can be absorbed and distributed in the body to exert its anticancer effects. Rigorous pharmacokinetic and toxicological studies are needed to establish safe dosing parameters for future clinical trials .

Result of Action

Arnicolide D’s action results in significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models . It has shown cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma .

Action Environment

The action of Arnicolide D can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress can trigger various cell death mechanisms beyond apoptosis, providing promise in cancer treatment . Arnicolide D induces ER stress-mediated oncosis in hepatocellular carcinoma (HCC) cells, and this process is reactive oxygen species (ROS)-dependent .

Biochemische Analyse

Biochemical Properties

Arnicolide D plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several key enzymes, proteins, and other biomolecules. Notably, Arnicolide D inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are critical for cell survival and proliferation . Additionally, Arnicolide D modulates the activity of caspases, which are enzymes involved in the execution phase of cell apoptosis . The compound also downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax .

Cellular Effects

Arnicolide D exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells . The compound also influences cell signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, leading to reduced cell viability and increased apoptosis . Furthermore, Arnicolide D induces endoplasmic reticulum stress-mediated oncosis in hepatocellular carcinoma cells, a process that is reactive oxygen species-dependent . This compound also affects gene expression by modulating the levels of cell cycle regulatory proteins such as p53 and p21 .

Molecular Mechanism

The molecular mechanism of Arnicolide D involves several key interactions at the molecular level. Arnicolide D binds to and inhibits the activation of the PI3K/AKT/mTOR and STAT3 signaling pathways . This inhibition leads to the downregulation of proteins involved in cell survival and proliferation, such as cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3 . Additionally, Arnicolide D activates the caspase signaling pathway, leading to the cleavage of PARP and caspase 9, and the upregulation of Bax, a pro-apoptotic protein . The compound also induces endoplasmic reticulum stress, activating the PERK-eIF2α-ATF4-CHOP pathway, which plays a pivotal role in Arnicolide D-induced oncosis .

Temporal Effects in Laboratory Settings

The effects of Arnicolide D in laboratory settings vary over time. Studies have shown that the compound’s inhibition of cancer cell viability is both time- and concentration-dependent . Arnicolide D’s stability and degradation over time have been investigated, revealing that it maintains its efficacy in inducing apoptosis and inhibiting cell proliferation over extended periods . Long-term effects of Arnicolide D on cellular function include sustained inhibition of key signaling pathways and prolonged induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of Arnicolide D vary with different dosages. Preclinical studies have demonstrated that Arnicolide D exhibits dose-dependent cytotoxicity against various cancer cell lines . At higher doses, the compound has shown increased efficacy in inhibiting tumor growth and inducing apoptosis . It is essential to establish safe dosing parameters to avoid potential toxic or adverse effects at high doses . Rigorous pharmacokinetic and toxicological studies are necessary to determine the optimal dosage for future clinical trials .

Metabolic Pathways

Arnicolide D is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial for cell survival and proliferation . Additionally, Arnicolide D modulates the caspase signaling pathway, leading to apoptosis .

Transport and Distribution

The transport and distribution of Arnicolide D within cells and tissues are critical for its efficacy. Arnicolide D is transported into cells and interacts with various transporters and binding proteins . The compound’s localization and accumulation within specific cellular compartments are essential for its anticancer activity . Studies have shown that Arnicolide D can effectively reach and accumulate in cancer cells, leading to targeted inhibition of key signaling pathways and induction of apoptosis .

Subcellular Localization

Arnicolide D’s subcellular localization plays a vital role in its activity and function. The compound is known to localize within the endoplasmic reticulum, where it induces stress and activates the PERK-eIF2α-ATF4-CHOP pathway . This localization is crucial for Arnicolide D’s ability to induce oncosis in hepatocellular carcinoma cells . Additionally, Arnicolide D’s interactions with other cellular compartments, such as the mitochondria, contribute to its pro-apoptotic effects . The compound’s targeting signals and post-translational modifications that direct it to specific compartments are still being investigated.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Arnicolide D typically involves the extraction from Centipeda minima. The process includes:

Industrial Production Methods

Industrial production of Arnicolide D follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of Arnicolide D in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Arnicolide D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Arnicolide D, each with distinct biological activities .

Vergleich Mit ähnlichen Verbindungen

Arnicolide D is compared with other sesquiterpene lactones such as Arnicolide C:

Biologische Aktivität

Arnicolide D is a sesquiterpene lactone derived from the traditional Chinese herb Centipeda minima. Recent studies have highlighted its potential as a multi-targeted anticancer agent, showcasing significant biological activities that warrant further investigation.

1. Anticancer Properties
Arnicolide D has demonstrated considerable efficacy against various cancer types, including:

  • Hepatocellular Carcinoma (HCC) : It induces endoplasmic reticulum (ER) stress-mediated oncosis, a non-apoptotic form of cell death characterized by cellular swelling and increased membrane permeability. This process is dependent on reactive oxygen species (ROS) and involves the activation of the PERK-eIF2α-ATF4-CHOP pathway, crucial for promoting protein synthesis during ER stress .
  • Triple-Negative Breast Cancer (TNBC) : In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), Arnicolide D was found to significantly decrease cell viability and induce G2/M cell cycle arrest and apoptosis. The treatment inhibited the Akt/mTOR and STAT3 signaling pathways, which are vital for cancer cell survival and proliferation .
  • Osteosarcoma : Research indicates that Arnicolide D effectively reduces cell viability in osteosarcoma cells, MG63 and U2OS, leading to apoptosis and cell cycle arrest in the G2/M phase. The compound also inhibits the activation of the PI3K/Akt/mTOR pathway, highlighting its potential as a therapeutic candidate for this type of cancer .

2. Induction of Apoptosis
Arnicolide D promotes apoptosis through several molecular mechanisms:

  • It enhances ROS production and decreases mitochondrial membrane potential in breast cancer cells, leading to increased apoptotic activity .
  • Flow cytometry analyses have shown that treatment with Arnicolide D significantly increases the proportion of apoptotic cells in TNBC models, indicating its effectiveness in triggering programmed cell death at varying doses .

Quantitative Data

Table 1: Summary of Biological Activities of Arnicolide D

Cancer TypeMechanism of ActionKey Findings
Hepatocellular CarcinomaInduces ER stress-mediated oncosisIncreased LDH release; activation of PERK-eIF2α pathway
Triple-Negative Breast CancerInhibits Akt/mTOR and STAT3 pathwaysG2/M cell cycle arrest; significant reduction in viability
OsteosarcomaInduces apoptosis; inhibits PI3K/Akt/mTOR pathwaysSignificant reduction in cell viability; G2/M arrest

Case Studies and Research Findings

Case Study: Efficacy Against Triple-Negative Breast Cancer
In a controlled study involving MDA-MB-231 xenograft models, oral administration of Arnicolide D resulted in a tumor weight reduction of 24.7% to 41.0% over 22 days without significant side effects, supporting its potential as an adjunctive therapeutic drug for TNBC .

Research Finding: Mechanistic Insights
The studies consistently indicate that Arnicolide D's anticancer effects are mediated through multiple pathways, particularly by inducing oxidative stress and modulating key signaling cascades involved in cancer progression. The ability to induce both apoptosis and oncosis presents a unique mechanism that could be exploited for therapeutic purposes.

Eigenschaften

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESEVTYUVXOTC-APDQSUQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188078
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34532-68-8
Record name Arnicolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34532-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arnicolide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnicolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arnicolide D
Reactant of Route 2
Arnicolide D
Reactant of Route 3
Arnicolide D
Reactant of Route 4
Arnicolide D
Reactant of Route 5
Arnicolide D
Reactant of Route 6
Arnicolide D
Customer
Q & A

Q1: What is the primary mechanism of action of Arnicolide D in exhibiting anti-tumor effects?

A1: Arnicolide D induces oxidative stress in tumor cells, leading to the activation of various cell death pathways. [, , , ]. These include:

  • Apoptosis: Arnicolide D activates the classical apoptosis pathway by promoting the expression of PARP-1 and enhancing the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria [].
  • Parthanatos: This cell death pathway is triggered by Arnicolide D through the overactivation of PARP-1 in a ROS-dependent manner [].
  • Ferroptosis: Arnicolide D downregulates glutathione peroxidase 4 (GPX4) expression, leading to the accumulation of ferrous iron (Fe2+) and malondialdehyde (MDA), ultimately activating ferroptosis [].

Q2: Which signaling pathways are modulated by Arnicolide D in cancer cells?

A2: Research suggests that Arnicolide D inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways [, ]. These pathways are often dysregulated in cancer and contribute to tumor growth and survival.

Q3: What is the effect of Arnicolide D on the invasive potential of cancer cells?

A3: Arnicolide D demonstrates anti-invasive properties by reducing the expression of matrix metallopeptidases (MMP)-2 and MMP-9 []. These enzymes are involved in the breakdown of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.

Q4: Has the efficacy of Arnicolide D been investigated in in vivo models?

A4: Yes, oral administration of Arnicolide D in a mouse xenograft model of triple-negative breast cancer resulted in a significant reduction in tumor growth without causing noticeable side effects [].

Q5: What are the potential Q-markers identified for Centipeda minima, the plant source of Arnicolide D?

A5: Research suggests Arnicolide D and Brevilin A as potential Q-markers for Centipeda minima. These compounds were identified through chemometric analysis, network pharmacology, and molecular docking studies, and their presence may be indicative of the quality and potential efficacy of the plant material [].

Q6: What is the role of the Nrf2 signaling pathway in the antioxidant activity of Centipeda minima extract, from which Arnicolide D is derived?

A6: Ethanol extract of Centipeda minima (ECM) activates the Nrf2 signaling pathway, leading to the upregulation of phase II detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase-2 (SOD2), and NAD(P)H quinone oxidoreductase-1 (NQO-1). This activation contributes to the antioxidant and neuroprotective effects observed both in vitro and in vivo [].

Q7: Were any specific compounds from Centipeda minima identified as being responsible for Nrf2 activation?

A7: Yes, 6-O-angeloylplenolin and Arnicolide D were found to be the active compounds responsible for the activation of the Nrf2 signaling pathway and inhibition of ROS production [].

Q8: Besides breast cancer and nasopharyngeal carcinoma, are there other types of cancer that Arnicolide D has shown activity against?

A8: Arnicolide D has demonstrated cytotoxic effects against human colon cancer cells (HT-29 cell line) and melanoma cells [, ]. It has also shown activity against hepatocellular carcinoma cells by inducing endoplasmic reticulum stress-mediated oncosis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.